4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine
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Overview
Description
4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core fused with a piperidine ring
Preparation Methods
The synthesis of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine typically involves multi-step organic synthesis. One common method starts with the formation of the pyrrolo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving pyridine and pyrrole derivatives. The piperidine ring is then introduced through nucleophilic substitution or other suitable reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Comparison with Similar Compounds
4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine can be compared with other heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different fusion pattern, leading to distinct biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different nitrogen arrangement, used in various biomedical applications.
Pyrido[2,3-d]pyrimidine: Known for its use in kinase inhibitors and other therapeutic agents. The uniqueness of this compound lies in its specific fusion pattern and the resulting biological activities
Properties
CAS No. |
446020-74-2 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H15N3/c1-4-13-5-2-9(1)11-7-15-12-8-14-6-3-10(11)12/h3,6-9,13,15H,1-2,4-5H2 |
InChI Key |
BESGNGHOVVYHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CN=C3 |
Purity |
95 |
Origin of Product |
United States |
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